molecular formula C9H11NaO3 B14249084 sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate CAS No. 428862-10-6

sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate

Cat. No.: B14249084
CAS No.: 428862-10-6
M. Wt: 190.17 g/mol
InChI Key: HYAPWOVTWADOTM-UHFFFAOYSA-N
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Description

Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate is a chemical compound that belongs to the class of cyclopentadiene derivatives. This compound is characterized by the presence of a cyclopentadiene ring substituted with a carboxylate group and a hydroxypropyl group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate typically involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with 2-hydroxypropyl sodium salt under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial production may involve the use of catalysts to accelerate the reaction and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta-2,4-diene-1-carboxaldehyde, while reduction may produce cyclopenta-2,4-diene-1-methanol.

Scientific Research Applications

Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with target molecules, while the cyclopentadiene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate can be compared with other cyclopentadiene derivatives such as:

    Cyclopenta-2,4-diene-1-carboxylic acid: Lacks the hydroxypropyl group, leading to different reactivity and applications.

    Cyclopenta-2,4-dien-1-yltrimethylsilane: Contains a trimethylsilyl group instead of a hydroxypropyl group, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

CAS No.

428862-10-6

Molecular Formula

C9H11NaO3

Molecular Weight

190.17 g/mol

IUPAC Name

sodium;2-hydroxypropyl cyclopenta-2,4-diene-1-carboxylate

InChI

InChI=1S/C9H11O3.Na/c1-7(10)6-12-9(11)8-4-2-3-5-8;/h2-5,7,10H,6H2,1H3;/q-1;+1

InChI Key

HYAPWOVTWADOTM-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)[C-]1C=CC=C1)O.[Na+]

Origin of Product

United States

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